molecular formula C18H25N5O4 B1676340 Metazosin CAS No. 95549-92-1

Metazosin

Cat. No.: B1676340
CAS No.: 95549-92-1
M. Wt: 375.4 g/mol
InChI Key: YEOTYALSMRNXLJ-UHFFFAOYSA-N
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Description

Metazosin is a pharmaceutical compound primarily known for its role as an antihypertensive agent. It functions as an alpha-1 adrenergic receptor antagonist, which means it blocks the alpha-1 adrenergic receptors found in the smooth muscles of blood vessels and other tissues. This action leads to vasodilation, or the widening of blood vessels, which helps to lower blood pressure. This compound is used in the treatment of conditions such as hypertension and benign prostatic hyperplasia (BPH) .

Scientific Research Applications

Metazosin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving alpha-1 adrenergic receptor antagonists.

    Biology: Research into its effects on cellular signaling pathways and receptor interactions.

    Industry: Used in the development of new antihypertensive drugs and formulations.

Mechanism of Action

Metazosin works as an α1-adrenergic receptor antagonist . This means it blocks α1-adrenergic receptors, which are found on the muscle cells of blood vessels. By blocking these receptors, this compound prevents the normal action of adrenaline and noradrenaline on the vessels, leading to their relaxation and a decrease in blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metazosin involves a multi-step process. Initially, piperazine is reacted with 2-methoxypropionyl chloride to form an amide intermediate. This intermediate is then reacted with a substituted quinazoline to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of advanced techniques like continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Metazosin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound.

Comparison with Similar Compounds

    Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension and BPH.

    Terazosin: Similar in function to Metazosin, used for hypertension and BPH.

    Doxazosin: Also an alpha-1 adrenergic receptor antagonist with similar applications.

Uniqueness: this compound is unique in its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and side effect profile compared to other alpha-1 adrenergic receptor antagonists .

Properties

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-11(25-2)17(24)22-5-7-23(8-6-22)18-20-13-10-15(27-4)14(26-3)9-12(13)16(19)21-18/h9-11H,5-8H2,1-4H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOTYALSMRNXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275913, DTXSID50878352
Record name Metazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95549-92-1, 116728-65-5
Record name 1-[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-2-methoxy-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95549-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095549921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MC5CTU0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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